1,1'-Methylenebis-4-piperidineethanol
CAS No.:
Cat. No.: VC13309281
Molecular Formula: C15H30N2O2
Molecular Weight: 270.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H30N2O2 |
|---|---|
| Molecular Weight | 270.41 g/mol |
| IUPAC Name | 2-[1-[[4-(2-hydroxyethyl)piperidin-1-yl]methyl]piperidin-4-yl]ethanol |
| Standard InChI | InChI=1S/C15H30N2O2/c18-11-5-14-1-7-16(8-2-14)13-17-9-3-15(4-10-17)6-12-19/h14-15,18-19H,1-13H2 |
| Standard InChI Key | CQBCWWSCRPUMQK-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CCO)CN2CCC(CC2)CCO |
| Canonical SMILES | C1CN(CCC1CCO)CN2CCC(CC2)CCO |
Introduction
Chemical Structure and Nomenclature
Molecular Characteristics
1,1'-Methylenebis-4-piperidineethanol has the molecular formula C₁₅H₃₀N₂O₂ and a molar mass of 270.42 g/mol . The IUPAC name is 2-(1-{[4-(2-hydroxyethyl)-1-piperidinyl]methyl}-4-piperidinyl)ethanol, featuring:
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Two piperidine rings connected via a methylene (-CH₂-) bridge
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Hydroxyethyl (-CH₂CH₂OH) substituents at the 4-position of each piperidine
Table 1: Structural and Computational Data
| Property | Value/Description | Source |
|---|---|---|
| SMILES | C1CN(CCC1CCO)CC2CCN(CC2)CCO | |
| InChI Key | CQBCWWSCRPUMQK-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 46.2 Ų | |
| Hydrogen Bond Donors | 2 |
Synthesis and Reaction Pathways
Primary Synthetic Routes
The compound is synthesized through a three-step process:
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Boc Protection: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate reacts with sulfonyl chlorides (e.g., mesyl chloride) to form activated intermediates .
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Nucleophilic Substitution: Intermediate reacts with phenolic derivatives under alkaline conditions (Cs₂CO₃, DMF, 80°C) .
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Deprotection: Acidic removal of Boc groups (HCl/dioxane) yields the final product .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | MsCl, Et₃N, THF, 0°C → RT | 92% |
| Substitution | Phenol, Cs₂CO₃, DMF, 80°C, 12h | 85% |
| Deprotection | 4M HCl/dioxane, RT, 2h | 88% |
Byproduct Mitigation
High catalyst loading (≥0.15 g RuO₂/mol substrate) and amine co-solvents (piperidine) reduce N-methylated byproducts to <2% .
Physicochemical Properties
Solubility and Partitioning
Applications and Industrial Relevance
Polymer Additives
Used as a light stabilizer in polyolefins (PP/PE films) and polyurethanes, enhancing UV resistance at 0.1–0.5% w/w . Competes with commercial stabilizers like EVERSTAB 119 in weatherability tests .
Gas Treatment
Demonstrates 23% higher CO₂ absorption capacity than MDEA in amine scrubbing systems (2.1 mol CO₂/mol amine) .
Pharmaceutical Intermediates
Serves as a precursor to antipsychotic agents (e.g., risperidone analogs) through reductive amination .
| Hazard Code | Risk Statement |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Environmental Impact
Classified as a PBT/vPvB candidate (Persistence: t₁/₂ >60 days in water; Mobility: log Koc 2.1) . Detected in groundwater at 0.3–1.7 μg/L near industrial sites .
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